molecular formula C17H14BrN3O2S B15030164 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide

Cat. No.: B15030164
M. Wt: 404.3 g/mol
InChI Key: XQEJIYHXNMTLDI-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[(4-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[(4-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, bromination, and subsequent functionalization to introduce the acetohydrazide and sulfanyl groups.

    Formation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Functionalization: The brominated indole is further reacted with appropriate reagents to introduce the acetohydrazide and sulfanyl groups. This step may involve the use of hydrazine derivatives and thiol compounds under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[(4-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide, potassium cyanide, and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, amines, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[(4-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may be used in drug discovery and development for treating various diseases.

    Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[(4-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’-[(3Z)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-[(4-METHYLPHENYL)SULFANYL]ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of the bromine atom, the indole core, and the acetohydrazide and sulfanyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C17H14BrN3O2S/c1-10-2-5-12(6-3-10)24-9-15(22)20-21-16-13-8-11(18)4-7-14(13)19-17(16)23/h2-8,19,23H,9H2,1H3

InChI Key

XQEJIYHXNMTLDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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